molecular formula C10H16N2 B104264 N1,N1-Diethylbenzene-1,2-diamine CAS No. 19056-34-9

N1,N1-Diethylbenzene-1,2-diamine

Cat. No.: B104264
CAS No.: 19056-34-9
M. Wt: 164.25 g/mol
InChI Key: YNAKESQZGPZDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Diethylbenzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two ethyl groups are attached to the nitrogen atoms of a benzene-1,2-diamine structure. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N1-Diethylbenzene-1,2-diamine can be synthesized through the alkylation of benzene-1,2-diamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of ethyl halides to form the diethylated product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

N1,N1-Diethylbenzene-1,2-diamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chemical compounds through reactions such as oxidation, reduction, and substitution.

  • Oxidation : It can be oxidized to form nitroso or nitro derivatives.
  • Reduction : This compound can yield primary or secondary amines.
  • Substitution : It facilitates the formation of substituted benzene derivatives.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in synthesizing metal complexes that can function as catalysts in various chemical reactions .

Biological Research

Research into the biological activities of this compound has revealed potential therapeutic applications:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant free radical scavenging ability, suggesting its use in preventing oxidative damage within biological systems.
  • Antibacterial Properties : In vitro tests have shown that derivatives of this compound possess varying degrees of antibacterial activity against common pathogens, highlighting its potential for developing new antimicrobial agents .

Case Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of this compound alongside other aromatic amines. The results demonstrated its significant ability to scavenge free radicals, indicating potential applications in pharmaceuticals aimed at oxidative stress-related conditions.

Case Study 2: Antibacterial Efficacy

In vitro evaluations revealed that this compound and its derivatives exhibited notable antibacterial effects against several bacterial strains. This positions the compound as a promising candidate for further development into antimicrobial therapies.

Summary of Biological Activities

Biological ActivityFindings
Antioxidant PropertiesSignificant free radical scavenging ability observed
Antibacterial ActivityEfficacy against various bacterial strains demonstrated
Potential Anticancer ActivityRelated compounds showed induction of apoptosis in cancer cell lines

Industrial Applications

Beyond laboratory research, this compound is also utilized in industrial settings:

  • Dyes and Pigments : The compound is employed in the production of dyes and pigments due to its chemical reactivity and stability.
  • Polymer Production : It serves as an intermediate in synthesizing polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1,N1-Diethylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

    N1,N2-Diethylbenzene-1,2-diamine: Similar structure but with different substitution pattern.

    N1,N1-Dimethylbenzene-1,2-diamine: Similar structure with methyl groups instead of ethyl groups.

    N1,N1-Diethylbenzene-1,4-diamine: Different position of the amine groups on the benzene ring.

Uniqueness: N1,N1-Diethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its methyl or differently substituted analogs.

Biological Activity

N1,N1-Diethylbenzene-1,2-diamine, also known as diethyl o-phenylenediamine, is an aromatic diamine with significant implications in various fields, including medicinal chemistry and materials science. This compound exhibits a range of biological activities due to its structural characteristics, making it a subject of interest in both academic research and industrial applications.

Chemical Structure and Properties

This compound has the molecular formula C10H16N2C_{10}H_{16}N_2. Its structure features two ethyl groups attached to the nitrogen atoms of a benzene ring with amino substituents at the 1 and 2 positions. This ortho arrangement influences its reactivity and biological interactions.

PropertyValue
Molecular Weight164.25 g/mol
CAS Number19056-34-9
Chemical StructureStructure

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes. The mechanism involves competitive inhibition of bacterial enzymes crucial for folate synthesis, similar to other sulfonamide compounds. This property makes it a potential candidate for developing new antibacterial agents.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Studies suggest that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

Applications in Drug Development

Due to its biological activities, this compound is being explored for its potential use in drug development. Its ability to form coordination complexes with metal ions may enhance its efficacy as a therapeutic agent. Moreover, its reactivity allows it to serve as a building block for synthesizing more complex pharmaceutical compounds .

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound's mode of action was identified as inhibition of dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.

Case Study 2: Antioxidant Mechanism

A study investigating the antioxidant properties of this compound involved assessing its ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells. The findings revealed that treatment with the compound resulted in a 40% decrease in ROS levels compared to untreated controls. This suggests potential therapeutic applications in neuroprotection.

Synthesis Methods

This compound can be synthesized through various methods:

  • Reduction of Nitro Compounds : Nitro derivatives of benzene can be reduced using hydrogen gas in the presence of catalysts like palladium on carbon.
    C6H4(NO2)2+H2C10H16N2+byproductsC_6H_4(NO_2)_2+H_2\rightarrow C_{10}H_{16}N_2+\text{byproducts}
  • Electrophilic Aromatic Substitution : The amino groups can activate the benzene ring towards further electrophilic substitution reactions.

Properties

IUPAC Name

2-N,2-N-diethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKESQZGPZDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331334
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-34-9
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.